3-Oxo-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile
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Overview
Description
1H-Pyrazole,1-(cyanoacetyl)-3,4,5-trimethyl-(9CI) is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole,1-(cyanoacetyl)-3,4,5-trimethyl-(9CI) typically involves the reaction of 3,4,5-trimethylpyrazole with cyanoacetic acid or its derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of cyanoacetic acid. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole,1-(cyanoacetyl)-3,4,5-trimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with new functional groups replacing the cyano group.
Scientific Research Applications
1H-Pyrazole,1-(cyanoacetyl)-3,4,5-trimethyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrazole,1-(cyanoacetyl)-3,4,5-trimethyl-(9CI) involves its interaction with specific molecular targets. The cyanoacetyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-1-carboxamidine: Known for its use in guanylation reactions.
1H-Pyrazole-1-carbothioamide: Investigated for its COX-2 inhibitory activity.
Hydrazine-coupled pyrazoles: Studied for their antileishmanial and antimalarial activities.
Uniqueness
The presence of the cyanoacetyl group and three methyl groups differentiates it from other pyrazole derivatives and may contribute to its unique biological activities .
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-oxo-3-(3,4,5-trimethylpyrazol-1-yl)propanenitrile |
InChI |
InChI=1S/C9H11N3O/c1-6-7(2)11-12(8(6)3)9(13)4-5-10/h4H2,1-3H3 |
InChI Key |
LOHXFVZINNDDAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C(=O)CC#N)C |
Origin of Product |
United States |
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